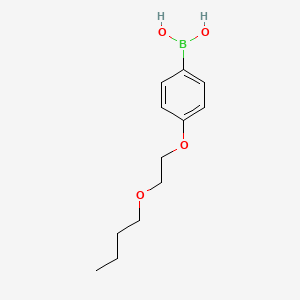

4-(2-Butoxyethoxy)phenylboronic acid

Description

Significance of Boronic Acids as Versatile Building Blocks in Chemical Research

Boronic acids, and their aryl derivatives in particular, have become foundational pillars in modern synthetic chemistry. Their stability, low toxicity, and ease of handling make them highly attractive reagents for a variety of chemical transformations. nih.govresearchgate.net The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. researchgate.netresearchgate.net This reaction's robustness and tolerance of a wide range of functional groups have made it a go-to strategy for the synthesis of biaryls, a common structural motif in pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net Beyond cross-coupling reactions, boronic acids are utilized in a diverse range of applications, including as protecting groups for diols, in the formation of sensors for carbohydrates, and as components of drug delivery systems. researchgate.netrsc.orgnih.gov

Structural Characteristics and Chemical Behavior of Phenylboronic Acids

Phenylboronic acids are characterized by a phenyl ring directly attached to a boronic acid functional group (-B(OH)₂). The boron atom in phenylboronic acid is sp² hybridized and possesses a vacant p-orbital, which imparts Lewis acidic character to the molecule. This electron deficiency allows phenylboronic acids to readily interact with Lewis bases. In the solid state, phenylboronic acids often exist as hydrogen-bonded dimers or trimers (boroxines).

A key aspect of their chemical behavior is the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species, which is formed upon reaction with a nucleophile such as a hydroxide (B78521) ion. This equilibrium is pH-dependent and plays a crucial role in many of their applications, including the transmetalation step of the Suzuki-Miyaura coupling. The electronic nature of substituents on the phenyl ring can significantly influence the acidity of the boronic acid and, consequently, its reactivity.

Research Relevance of Ether-Substituted Phenylboronic Acid Derivatives

The incorporation of ether substituents onto the phenyl ring of a boronic acid can profoundly impact its physicochemical properties. Ether groups, such as the 2-butoxyethoxy group in the title compound, can enhance the solubility of the molecule in organic solvents, which is often advantageous in synthetic applications. Furthermore, the electron-donating nature of the ether oxygen can modulate the electronic properties of the phenyl ring and the acidity of the boronic acid group, thereby influencing its reactivity in cross-coupling and other reactions.

In the realm of medicinal chemistry, the introduction of ether chains can improve the pharmacokinetic profile of a drug candidate by altering its lipophilicity and metabolic stability. nih.gov The flexible nature of ether linkages can also be exploited in the design of molecular sensors and self-assembling materials. Therefore, ether-substituted phenylboronic acid derivatives, including 4-(2-Butoxyethoxy)phenylboronic acid, represent a valuable subclass of reagents with tailored properties for specific research and development endeavors.

Physicochemical Properties of 4-(2-Butoxyethoxy)phenylboronic acid

| Property | Value |

| CAS Number | 279262-28-1 |

| Molecular Formula | C₁₂H₁₉BO₄ |

| Molecular Weight | 238.09 g/mol |

This table presents basic physicochemical data for 4-(2-Butoxyethoxy)phenylboronic acid.

Detailed Research Findings

While specific research articles detailing the synthesis and application of 4-(2-Butoxyethoxy)phenylboronic acid are not extensively available in the public domain, its synthesis can be inferred from general methods for preparing arylboronic acids. A common route involves the reaction of a corresponding aryl halide, in this case, 1-bromo-4-(2-butoxyethoxy)benzene (B3036649), with an organolithium reagent followed by quenching with a trialkyl borate (B1201080), and subsequent hydrolysis to yield the boronic acid.

The primary application of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions. The butoxyethoxy substituent would be expected to influence the reaction by modifying the electronic and steric environment of the boronic acid.

Spectroscopic Data Interpretation

The structural confirmation of 4-(2-Butoxyethoxy)phenylboronic acid would rely on standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, with their splitting patterns indicating a 1,4-disubstituted benzene (B151609) ring. Signals corresponding to the methylene (B1212753) protons of the butoxyethoxy chain would also be present, with their chemical shifts and multiplicities confirming the structure of the ether linkage.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for all the carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the ether side chain. The carbon atom attached to the boron is often observed as a broad signal or may not be detected due to quadrupolar relaxation.

¹¹B NMR Spectroscopy: Boron-11 NMR is a powerful tool for characterizing boronic acids. nsf.gov The chemical shift in the ¹¹B NMR spectrum would confirm the presence of the boronic acid group and provide information about its electronic environment.

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Properties

IUPAC Name |

[4-(2-butoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO4/c1-2-3-8-16-9-10-17-12-6-4-11(5-7-12)13(14)15/h4-7,14-15H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDPRNIIIRHOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCOCCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity of 4 2 Butoxyethoxy Phenylboronic Acid Derivatives

Carbon-Carbon Bond Forming Reactions

Suzuki-Miyaura Cross-Coupling: Mechanistic Aspects and Catalytic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for the synthesis of biaryls and functionalized aromatic molecules. nih.gov This reaction couples an organoboron species, such as 4-(2-butoxyethoxy)phenylboronic acid, with an organic halide or triflate using a palladium catalyst and a base. nih.govmdpi.com

Mechanistic Aspects The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This step is often the rate-determining step of the reaction. libretexts.org The reactivity of the halide typically follows the order I > OTf > Br > Cl. libretexts.org

Transmetalation : The aryl group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium(II) complex. nih.gov This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (Ar²-B(OH)₃⁻). This boronate then reacts with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.

Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple, forming the new C-C bond and the desired biaryl product (Ar¹-Ar²). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Catalytic Systems A wide range of catalytic systems have been developed to facilitate the Suzuki-Miyaura coupling under various conditions.

Palladium Precursors : Common catalyst precursors include Pd(PPh₃)₄ and Pd(OAc)₂. acs.org These are typically reduced in situ to the active Pd(0) species.

Ligands : Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphines, such as tri(tert-butyl)phosphine, are often effective. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.

Bases : A base is essential for the transmetalation step. nih.gov Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃, as well as organic bases.

Solvents : The choice of solvent depends on the specific substrates and conditions. Common solvents include toluene, DMF, and aqueous mixtures. nih.gov Reactions in water are considered "green" and can be highly efficient. nih.gov

The table below summarizes typical components of catalytic systems used for Suzuki-Miyaura cross-coupling reactions.

| Component | Examples | Role in Reaction |

| Palladium Source | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Catalyst precursor, forms the active Pd(0) species. |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, NHCs | Stabilizes the catalyst, influences reactivity and scope. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation. nih.govnih.gov |

| Solvent | Toluene, Dioxane, THF, DMF, Water | Solubilizes reactants and catalyst components. nih.gov |

| Aryl Halide/Triflate | Aryl iodides, bromides, chlorides, triflates | Provides one of the aryl partners for the new C-C bond. mdpi.com |

Conjugate Additions of Arylboronic Acids

Arylboronic acids, including 4-(2-butoxyethoxy)phenylboronic acid, can participate in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. This reaction provides a powerful method for forming β-aryl ketones, esters, and amides. organic-chemistry.orgorganic-chemistry.org

The mechanism typically involves a transition metal catalyst, most commonly rhodium or palladium. organic-chemistry.orgorganic-chemistry.org In rhodium-catalyzed systems, the reaction often proceeds through an aryl-rhodium intermediate that adds to the Michael acceptor. organic-chemistry.org The use of a chiral diene ligand can render the reaction enantioselective. organic-chemistry.org

Palladium-catalyzed conjugate additions have also been developed. organic-chemistry.org A proposed mechanism involves transmetalation of the aryl group from the boronic acid to a Pd(II) center, followed by insertion of the alkene into the aryl-palladium bond and subsequent protonolysis to yield the product and regenerate the catalyst. organic-chemistry.org The presence of ligands like 2,2'-bipyridine (B1663995) can be crucial to prevent side reactions such as β-hydride elimination. organic-chemistry.org

Key features of this reaction include:

Broad Substrate Scope : A variety of arylboronic acids and α,β-unsaturated compounds (ketones, esters, amides) can be used. organic-chemistry.orgnih.gov

Mild Conditions : Reactions are often carried out under mild temperatures.

Asymmetric Variants : The use of chiral ligands allows for the synthesis of enantiomerically enriched products. acs.org

The following table illustrates the scope of substrates in conjugate addition reactions.

| Arylboronic Acid Type | Michael Acceptor Type | Catalyst System Example |

| Electron-rich (e.g., 4-methoxyphenylboronic acid) | Cyclic enones | Rh(acac)(C₂H₄)₂ / (S)-BINAP |

| Electron-neutral (e.g., phenylboronic acid) | Acyclic enones | Pd(OAc)₂ / 2,2'-bipyridine |

| Electron-poor (e.g., 4-fluorophenylboronic acid) | α,β-unsaturated esters | [Rh(cod)Cl]₂ / Chiral diene |

| Heteroaromatic (e.g., 3-thienylboronic acid) | α,β-unsaturated amides | Rh(acac)(C₂H₄)₂ / (S)-BINAP |

Heck-Type Cross-Coupling Applications

The Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org However, variations have been developed where arylboronic acids serve as the aryl source in a Heck-type, or oxidative Heck, reaction. nih.gov

In these reactions, the arylboronic acid first undergoes transmetalation to a Pd(II) center. Unlike the Suzuki reaction, which proceeds to reductive elimination, the Heck pathway involves migratory insertion of the alkene into the aryl-palladium bond. The resulting alkyl-palladium intermediate then undergoes β-hydride elimination to form the substituted alkene product and a palladium-hydride species. An oxidant is required to regenerate the active Pd(II) catalyst from the resulting Pd(0) after the release of H-X. nih.gov

This approach broadens the scope of the Heck reaction, offering an alternative to aryl halides. nih.gov The reaction conditions, including the choice of oxidant, ligand, and solvent, are critical for achieving high yields and selectivities.

| Component | Example | Function |

| Aryl Source | 4-(2-Butoxyethoxy)phenylboronic acid | Provides the aryl group. |

| Alkene | Styrene, n-Butyl acrylate | The coupling partner. |

| Catalyst | Pd(OAc)₂ | The palladium source. nih.gov |

| Oxidant/Additive | N-Bromosuccinimide (NBS), O₂, Benzoquinone | Regenerates the active Pd(II) catalyst. nih.gov |

| Solvent | DMF, DMAc | Polar aprotic solvents are common. nih.gov |

Carbon-Heteroatom Bond Forming Reactions

Hydroxylation and Oxidation Mechanisms of Arylboronic Acids

Arylboronic acids can be converted to the corresponding phenols through an oxidative hydroxylation process. This transformation is synthetically valuable as it provides a route to phenols from aryl halides via a two-step sequence (boronation followed by hydroxylation). Several methods exist for this conversion, employing both metal-based and metal-free conditions.

Metal-Free Oxidation : The most common method involves oxidation with hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH). The mechanism is thought to involve the formation of a hydroperoxy-boronate complex, which then undergoes rearrangement with migration of the aryl group from boron to oxygen, followed by hydrolysis to yield the phenol. Other oxidants like N-oxides can also achieve this transformation under mild, metal-free conditions, often with rapid reaction times. nih.gov

Photocatalytic Hydroxylation : Visible-light photoredox catalysis offers an environmentally friendly approach. nih.gov In these systems, a photocatalyst, upon excitation by light, can facilitate the generation of reactive oxygen species, such as a superoxide (B77818) radical anion (O₂•⁻), from molecular oxygen. mdpi.com This radical anion can then react with the arylboronic acid to initiate the hydroxylation process. mdpi.comresearchgate.net These reactions can often be performed in air. mdpi.comrsc.org

Transition-Metal Catalysis : Copper and cobalt complexes have been shown to catalyze the aerobic oxidation of arylboronic acids to phenols. nih.govmdpi.com The mechanism may involve single-electron transfer processes mediated by the metal center. mdpi.com

The following table summarizes different conditions for the hydroxylation of arylboronic acids.

| Method | Oxidant | Catalyst / Additive | Key Features |

| Classical Oxidation | H₂O₂ | NaOH / KOH | Stoichiometric base, widely used. nih.gov |

| N-Oxide Mediation | Trimethylamine N-oxide | None | Fast, mild, metal-free. nih.gov |

| Photocatalysis | O₂ (from air) | Ru(bpy)₃Cl₂, Eosin Y, COFs | Green, uses visible light. nih.govmdpi.comresearchgate.net |

| Metal Catalysis | O₂ (from air) | Co-porphyrins, Cu salts | Aerobic, mild conditions. nih.govmdpi.com |

S-Arylation (C-S Coupling)

The formation of a carbon-sulfur bond via the coupling of an arylboronic acid with a thiol is a powerful method for synthesizing aryl thioethers. This transformation, often referred to as a Chan-Lam type coupling, is typically catalyzed by copper complexes. organic-chemistry.org

The proposed mechanism for the copper-catalyzed S-arylation generally involves the following steps:

Coordination of the thiol and the arylboronic acid to a Cu(II) center.

Transmetalation of the aryl group from boron to the copper center.

Reductive elimination of the aryl and sulfur ligands to form the C-S bond and a Cu(0) species.

Re-oxidation of Cu(0) to the active Cu(II) state by an oxidant, often oxygen from the air, completing the catalytic cycle. organic-chemistry.org

This reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups on both the thiol and the arylboronic acid. organic-chemistry.orgrsc.org The use of a ligand, such as 1,10-phenanthroline, can significantly improve reaction efficiency. organic-chemistry.org This method provides an efficient route to S-arylated compounds, which are important in pharmaceuticals and materials science. organic-chemistry.orgrsc.org

| Reactant 1 (Sulfur Source) | Reactant 2 (Aryl Source) | Catalyst System | Product |

| Aliphatic Thiols | Electron-rich Arylboronic Acids | CuSO₄ / 1,10-phenanthroline | Alkyl Aryl Thioether |

| Aromatic Thiols (Thiophenols) | Electron-poor Arylboronic Acids | Cu(OAc)₂ / Pyridine | Diaryl Thioether |

| S-Tosyl Peptides | Heteroaromatic Boronic Acids | Cu(I) source / Base | S-Aryl Peptide |

| Benzimidazoline-2-thiones | Phenylboronic acid | Cu(OAc)₂ / O₂ | S-Arylated Heterocycle |

Catalytic Amidation and Esterification Processes

Arylboronic acids, including 4-(2-butoxyethoxy)phenylboronic acid, serve as effective catalysts for direct amidation and esterification reactions, proceeding through the formation of key intermediates that activate the carboxylic acid. These processes are valued for their efficiency, often requiring milder conditions than traditional methods and generating water as the sole byproduct.

Catalytic Amidation: In the direct amidation reaction between a carboxylic acid and an amine, the arylboronic acid catalyst first reacts with the carboxylic acid. This reaction involves the dehydration of the two reactants to form an acyloxyboronic acid intermediate, which acts as a mixed anhydride (B1165640). The formation of this intermediate is typically a thermodynamically unfavorable but kinetically facile process; therefore, the removal of water, often accomplished with molecular sieves or azeotropic distillation, is crucial to drive the reaction forward.

The mechanism is thought to proceed via one of several pathways. The commonly accepted mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyloxyboronic acid intermediate. The cleavage of the C-O bond within the subsequent tetracoordinate acyl boronate intermediate is often the rate-determining step. However, recent studies have questioned the singular role of a monomeric acyloxyboron intermediate, proposing alternative mechanisms. These alternatives suggest that dimeric B-X-B motifs (where X can be O or NR) may be essential for catalysis. In these models, the dimeric structure activates the carboxylic acid while simultaneously coordinating the amine nucleophile, facilitating a more efficient C-N bond formation. The specific catalytic pathway can be influenced by reaction conditions and the nature of the substrates and catalyst. For instance, catalysts with strong electron-withdrawing groups, such as ortho-(sulfonyloxy)benzeneboronic acids, have been shown to be highly effective, suggesting that the Lewis acidity of the boron center is a key factor.

Catalytic Esterification: The mechanism for boronic acid-catalyzed esterification is analogous to amidation. The boronic acid reacts with a carboxylic acid to form an acyloxyboronic acid. This activated intermediate is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the ester and regeneration of the boronic acid catalyst. The efficiency of esterification can be particularly high for α-hydroxycarboxylic acids, where the α-hydroxy group can coordinate to the boron atom, facilitating the reaction. However, the process is not limited to these substrates. As with amidation, water removal is essential for achieving high yields.

The table below summarizes key aspects of these catalytic processes.

| Process | Key Intermediate | Rate-Determining Step (Proposed) | Essential Condition |

|---|---|---|---|

| Amidation | Acyloxyboronic acid | Cleavage of C-O bond in tetracoordinate acyl boronate | Water Removal |

| Esterification | Acyloxyboronic acid | Nucleophilic attack by alcohol | Water Removal |

Conversion to Aryl Azides

Arylboronic acids can be efficiently converted into the corresponding aryl azides through a copper(II)-catalyzed reaction, which is a variation of the Chan-Lam coupling. This transformation provides a valuable and often milder alternative to traditional methods of aryl azide (B81097) synthesis, such as the diazotization of anilines.

The reaction typically involves treating the arylboronic acid with sodium azide (NaN₃) in the presence of a catalytic amount of a copper(II) salt, such as copper(II) acetate (B1210297), Cu(OAc)₂. The reaction is often conducted in a protic solvent like methanol (B129727) under an aerobic atmosphere at temperatures ranging from room temperature to 55 °C. nih.gov

The proposed catalytic cycle for this transformation involves several key steps:

Transmetalation: The arylboronic acid transfers its aryl group to the copper(II) catalyst.

Ligand Exchange/Coordination: The azide anion coordinates to the aryl-copper(II) intermediate.

Reductive Elimination: The aryl group and the azide ligand couple and are reductively eliminated from the copper center, forming the aryl azide product and a copper(0) species.

Reoxidation: Molecular oxygen in the air reoxidizes the copper(0) back to the active copper(II) state, allowing the catalytic cycle to continue.

This method is compatible with a wide range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. For 4-(2-Butoxyethoxy)phenylboronic acid, the electron-donating nature of the ether substituent is well-tolerated in this process.

| Component | Role | Typical Reagent/Condition |

|---|---|---|

| Boronic Acid | Aryl Source | 4-(2-Butoxyethoxy)phenylboronic acid |

| Azide Source | N₃⁻ Nucleophile | Sodium Azide (NaN₃) |

| Catalyst | Mediates C-N bond formation | Copper(II) Acetate (Cu(OAc)₂) |

| Solvent | Reaction Medium | Methanol (MeOH) |

| Atmosphere | Reoxidant | Air (O₂) |

Fundamental Boron Chemistry and Electronic Effects

Studies on the Acidity (pKa) and its Modulation by Ether and Other Substituents

Boronic acids are Lewis acids, accepting a hydroxide (B78521) ion to form a tetrahedral boronate anion, rather than donating a proton like a Brønsted acid. The equilibrium for this process is used to define their pKa.

R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺

The pKa of a phenylboronic acid is significantly influenced by the electronic properties of the substituents on the phenyl ring. mdpi.com This relationship can often be quantified using the Hammett equation, which shows a good correlation for meta- and para-substituted isomers. mdpi.com The reaction constant (ρ) for phenylboronic acids is approximately 2.06, indicating a strong sensitivity to substituent effects. mdpi.com

Electron-donating groups (EDGs), such as ethers and alkyl groups, increase the electron density on the aromatic ring and at the boron atom. This increased electron density destabilizes the resulting negative charge on the boronate anion, shifting the equilibrium to the left and thus increasing the pKa (decreasing the acidity). Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the boron center, stabilizing the boronate anion and lowering the pKa (increasing the acidity).

The 4-(2-butoxyethoxy) group on the phenyl ring acts as an electron-donating group through resonance, where the lone pairs on the ether oxygen can delocalize into the aromatic system. Therefore, 4-(2-butoxyethoxy)phenylboronic acid is expected to be a weaker acid (have a higher pKa) than unsubstituted phenylboronic acid. Studies on similar compounds, such as 4-methoxyphenylboronic acid, confirm this trend. researchgate.net

The table below compares the experimental pKa values of phenylboronic acid and related substituted derivatives in aqueous solutions.

| Compound | Substituent (Position) | Electronic Effect | Approximate pKa |

|---|---|---|---|

| Phenylboronic acid | -H (N/A) | Neutral Reference | 8.76 - 8.83 |

| 4-Methoxyphenylboronic acid | -OCH₃ (para) | Electron-Donating | 9.25 |

| 4-(2-Butoxyethoxy)phenylboronic acid | -O(CH₂)₂O(CH₂)₃CH₃ (para) | Electron-Donating | ~9.3 (Estimated) |

| 4-Carboxyphenylboronic acid | -COOH (para) | Electron-Withdrawing | 8.20 |

| 4-Fluorophenylboronic acid | -F (para) | Weakly Withdrawing (Inductive) / Donating (Resonance) | 8.77 |

Conformational Dynamics and Rotation Barriers of the Boronic Group

The boronic acid group, -B(OH)₂, of an arylboronic acid has specific conformational preferences relative to the plane of the aromatic ring. The lowest energy conformation is typically planar, with the B(OH)₂ group lying in the same plane as the phenyl ring. This planarity maximizes the π-conjugation between the empty p-orbital on the boron atom and the π-system of the phenyl ring, which is a stabilizing interaction. nih.gov

Rotation around the carbon-boron (C-B) single bond is possible, but it incurs an energetic cost. The transition state for this rotation occurs when the boronic acid group is perpendicular (dihedral angle of ~90°) to the phenyl ring, as this conformation breaks the π-conjugation. Computational studies on phenylboronic acid and its simple derivatives have shown that the rotational barrier is relatively low, typically in the range of 3-6 kcal/mol. nih.gov This low barrier means that at room temperature, the boronic acid group is not locked in a single conformation but experiences rapid rotation.

For 4-(2-butoxyethoxy)phenylboronic acid, the para substituent is not expected to introduce significant steric hindrance to the rotation of the boronic acid group. The primary factors governing its conformation will be the electronic stabilization from planarity and the relatively low thermal energy required to overcome the rotational barrier. The molecule will predominantly exist in the planar or near-planar conformation.

| Compound | Calculated Rotational Barrier (ΔH†, kcal/mol) | Favored Conformation |

|---|---|---|

| Phenylboronic acid | ~3.0 | Planar |

| 4-Methylphenylboronic acid | ~3.7 | Planar |

| 4-Aminophenylboronic acid | ~4.1 | Planar |

Data from computational investigations. nih.gov

Role of Intramolecular Hydrogen Bonding in Reactivity

Intramolecular hydrogen bonding can play a significant role in the structure, acidity, and reactivity of phenylboronic acids. However, this interaction is primarily relevant for ortho-substituted derivatives, where a substituent is positioned to interact directly with the boronic acid's hydroxyl groups. researchgate.netresearchgate.netnih.gov For example, in 2-fluorophenylboronic acid, an intramolecular B-O-H···F hydrogen bond can form, which stabilizes the molecule and increases its acidity. nih.gov

In the case of 4-(2-butoxyethoxy)phenylboronic acid , the substituent is in the para position, making a direct intramolecular hydrogen bond with the boronic acid group sterically impossible. The distance between the ether oxygen atoms and the boronic acid hydroxyl groups is too great to allow for such an interaction.

Applications in Advanced Organic Synthesis and Molecular Design

Building Blocks for Complex Molecular Architectures and Pharmaceuticals

4-(2-Butoxyethoxy)phenylboronic acid is a valuable reagent in the synthesis of intricate organic molecules and pharmaceutical compounds. The boronic acid group is a versatile functional handle that can participate in a wide array of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the phenyl ring of the boronic acid and various aryl or vinyl halides, providing a powerful tool for the construction of biaryl and polyaryl structures. These motifs are prevalent in many biologically active molecules and functional materials.

The butoxyethoxy substituent imparts several desirable properties to the molecule. It enhances solubility in organic solvents, which can be advantageous in various reaction conditions. Furthermore, the ether linkages can influence the electronic properties of the phenyl ring and provide sites for further functionalization or hydrogen bonding interactions within a larger molecular architecture. In medicinal chemistry, the incorporation of such flexible ether chains can improve the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific examples of marketed pharmaceuticals containing the 4-(2-Butoxyethoxy)phenyl moiety are not readily found in publicly available literature, the general utility of functionalized phenylboronic acids in drug discovery is well-established. They serve as key intermediates in the synthesis of compounds targeting a wide range of diseases. The principles of molecular design suggest that the unique combination of the boronic acid functionality and the butoxyethoxy side chain makes 4-(2-Butoxyethoxy)phenylboronic acid a promising building block for the development of novel therapeutic agents.

Synthesis of Functionalized Biaryl Systems

The synthesis of functionalized biaryl systems is a cornerstone of modern organic chemistry, and 4-(2-Butoxyethoxy)phenylboronic acid is an excellent substrate for this purpose via the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction has become one of the most important methods for the formation of carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.govmdpi.com

In a typical Suzuki-Miyaura coupling, 4-(2-Butoxyethoxy)phenylboronic acid is reacted with an aryl halide (or triflate) in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst.

The resulting functionalized biaryl compounds, bearing the butoxyethoxy moiety, can serve as precursors for more complex molecules or can themselves be the target compounds with specific applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceuticals. researchgate.netresearchgate.net

Table 1: General Suzuki-Miyaura Reaction for the Synthesis of Functionalized Biaryls

| Reactant 1 | Reactant 2 (Aryl Halide) | Catalyst | Base | Solvent | Product |

| 4-(2-Butoxyethoxy)phenylboronic acid | R-X (X = I, Br, Cl, OTf) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | Organic Solvent (e.g., Toluene, Dioxane, DMF) | 4-(2-Butoxyethoxy)-1,1'-biphenyl derivative |

Note: R represents a generic organic substituent.

Integration into Chiral Synthesis and Stereoselective Transformations

The integration of 4-(2-Butoxyethoxy)phenylboronic acid into chiral synthesis and stereoselective transformations represents an advanced application of this versatile building block. While the compound itself is not chiral, it can be incorporated into molecules that are, or it can be used in reactions that generate chirality.

One approach involves the use of chiral ligands in the Suzuki-Miyaura coupling reaction. By employing a chiral phosphine (B1218219) ligand in conjunction with the palladium catalyst, it is possible to achieve an asymmetric synthesis of axially chiral biaryls. nih.govnih.gov These molecules, which possess chirality due to restricted rotation around the C-C single bond connecting the two aryl rings, are important as chiral ligands and catalysts in their own right. The butoxyethoxy substituent could potentially influence the rotational barrier and the conformational preferences of the resulting biaryl, thereby impacting the stereochemical outcome of the reaction.

Another strategy involves the derivatization of the butoxyethoxy side chain with a chiral auxiliary. This chiral group can direct the stereochemical course of subsequent reactions, allowing for the diastereoselective synthesis of new stereocenters. After the desired transformation, the chiral auxiliary can be removed, yielding an enantiomerically enriched product.

Furthermore, boronic acids can be used in stereoselective reactions beyond cross-coupling. For instance, chiral boronic esters can be prepared and used in a variety of transformations, including stereoselective additions to carbonyl compounds. While specific examples involving 4-(2-Butoxyethoxy)phenylboronic acid in this context are not widely reported, the general principles of asymmetric catalysis and synthesis suggest that this compound could be a valuable precursor for the construction of complex chiral molecules. nih.govresearchgate.net

Derivatization for Functional Molecular Probes

The unique properties of 4-(2-Butoxyethoxy)phenylboronic acid make it an attractive scaffold for the development of functional molecular probes. By attaching reporter groups such as fluorophores or redox-active moieties, it is possible to create sensors that can detect and quantify specific analytes.

Boronic acids can be conjugated to oligonucleotides to impart novel functionalities. researchgate.netnih.gov The butoxyethoxy side chain of 4-(2-Butoxyethoxy)phenylboronic acid provides a convenient point of attachment for an oligonucleotide chain. This can be achieved through standard bioconjugation techniques, such as amide bond formation or click chemistry, after appropriate functionalization of the ether terminus.

The resulting oligonucleotide-boronic acid conjugate can have a variety of applications. For example, the boronic acid moiety can be used to attach the oligonucleotide to a solid support for use in DNA microarrays or affinity chromatography. Alternatively, the boronic acid can act as a recognition element for saccharides, allowing for the development of DNA-based sensors for carbohydrates. The interaction between the boronic acid and a diol-containing analyte can induce a conformational change in the oligonucleotide, which can be detected by various methods, including fluorescence resonance energy transfer (FRET).

Phenylboronic acids are well-known for their ability to reversibly bind to molecules containing cis-diol functionalities, such as saccharides. researchgate.netnih.gov This interaction forms the basis for a wide range of fluorescent and electrochemical sensors for sugars, including glucose. mdpi.comnih.gov 4-(2-Butoxyethoxy)phenylboronic acid can be readily incorporated into such sensor designs.

For the development of a fluorescent sensor, a fluorophore can be attached to the phenyl ring or the butoxyethoxy side chain. nih.govrhhz.net The binding of a saccharide to the boronic acid can modulate the fluorescence properties of the fluorophore through various mechanisms, such as photoinduced electron transfer (PET) or internal charge transfer (ICT). nih.gov This change in fluorescence intensity or wavelength can be correlated to the concentration of the analyte. The butoxyethoxy group can also influence the photophysical properties of the sensor and its solubility in different media.

Table 2: Principle of a Boronic Acid-Based Fluorescent Glucose Sensor

| Sensor State | Interaction | Fluorescence |

| Unbound | Boronic acid is free | Fluorescence is quenched (e.g., via PET) |

| Bound | Boronic acid forms a cyclic ester with glucose | Quenching mechanism is disrupted, fluorescence is restored |

Similarly, for an electrochemical sensor, a redox-active group can be incorporated into the molecule. researchgate.net The binding of a saccharide to the boronic acid can alter the redox potential of the molecule, which can be measured using techniques such as cyclic voltammetry. mdpi.com The butoxyethoxy side chain can serve to insulate the redox center from the electrode surface or to modulate the local environment, thereby influencing the sensor's response. These sensors have potential applications in the continuous monitoring of blood glucose levels for the management of diabetes. researchwithrowan.com

Role in Advanced Materials Science and Polymer Chemistry

Stimuli-Responsive Polymeric Materials

The integration of 4-(2-Butoxyethoxy)phenylboronic acid into polymer architectures allows for the creation of "smart" materials that can respond to specific environmental triggers. This responsiveness is primarily attributed to the reversible formation of boronate esters with diols.

Glucose-Sensitive Hydrogels and Microgels via Boronate Ester Formation

A significant application of polymers containing phenylboronic acid (PBA) derivatives, such as 4-(2-Butoxyethoxy)phenylboronic acid, lies in the development of glucose-sensitive hydrogels. mdpi.comrsc.orgnih.gov These materials hold immense promise for applications like self-regulating insulin (B600854) delivery systems. The fundamental principle involves the reversible covalent interaction between the boronic acid group and the cis-diol units of glucose molecules. mdpi.com

In an aqueous environment, the phenylboronic acid group exists in equilibrium between an uncharged trigonal form and a charged tetrahedral boronate form. The binding of glucose to the boronic acid moiety shifts this equilibrium, leading to an increase in the negative charge density within the hydrogel network. This increased charge results in greater electrostatic repulsion and Donnan osmotic pressure, causing the hydrogel to swell. nih.govmdpi.com Conversely, in the absence of glucose, the equilibrium shifts back, leading to a reduction in charge and subsequent shrinking of the hydrogel. This glucose-induced swelling and shrinking behavior can be precisely controlled, enabling the development of materials that release encapsulated insulin in response to elevated glucose levels. rsc.orgnih.gov

| Polymer System | Stimulus | Response Mechanism | Reference |

| Poly(acrylamide-co-3-acrylamidophenylboronic acid) | Glucose | Reversible boronate ester formation leading to swelling | nih.gov |

| Chitosan-graft-phenylboronic acid | Glucose, pH | Competitive binding and charge variation | nih.gov |

| Poly(N-isopropylacrylamide)-co-phenylboronic acid | Glucose, Temperature | Combined thermo-responsiveness and glucose sensitivity | mdpi.com |

Thermo-Responsive Polymer Systems

The butoxyethoxy group in 4-(2-Butoxyethoxy)phenylboronic acid can contribute to the thermo-responsive behavior of polymers. Polymers incorporating oligo(ethylene glycol) side chains, similar in structure to the butoxyethoxy group, are known to exhibit a lower critical solution temperature (LCST). aston.ac.ukmdpi.com Below the LCST, the polymer is soluble in water, but as the temperature increases above the LCST, the polymer undergoes a phase transition and becomes insoluble, leading to the collapse of the polymer network. aston.ac.ukprinceton.edu

By incorporating 4-(2-Butoxyethoxy)phenylboronic acid into a polymer backbone, it is possible to create dual-responsive systems that are sensitive to both temperature and glucose. mdpi.com This dual-responsiveness expands the potential applications of these materials, for instance, in creating injectable drug delivery systems that form a gel at body temperature and release their payload in response to specific biological cues.

Self-Healing and Dynamic Covalent Polymer Networks

The reversible nature of the boronate ester bond is a key feature in the design of self-healing and dynamic covalent polymer networks. sci-hub.seresearchgate.netrsc.org These materials can autonomously repair damage, thereby extending their lifespan and improving their reliability. The self-healing mechanism relies on the ability of the boronate ester crosslinks to break and reform, allowing the polymer network to reorganize and mend cracks or cuts. sci-hub.senih.gov

Polymers crosslinked with boronic acid derivatives can exhibit malleability and can be reprocessed, properties typically associated with thermoplastics, while maintaining the robust mechanical properties of thermosets. mdpi.com The dynamic exchange of boronic ester bonds allows the material to flow under the application of heat or stress, enabling it to be reshaped and recycled. mdpi.comresearchgate.net The rate of this dynamic exchange can be tuned by altering the chemical environment, such as pH, providing control over the material's healing efficiency and malleability. nih.gov

Functionalized Nanomaterials and Hybrid Systems

The unique chemical properties of 4-(2-Butoxyethoxy)phenylboronic acid also make it a valuable building block for the creation of functionalized nanomaterials and hybrid systems with applications in catalysis, adsorption, and controlled release.

Metal-Organic Frameworks (MOFs) for Catalysis and Adsorption

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.govresearchgate.net The incorporation of functional organic linkers, such as those derived from 4-(2-Butoxyethoxy)phenylboronic acid, can impart specific functionalities to the MOF structure. researchgate.netrsc.org

The boronic acid group can serve as a recognition site for diol-containing molecules, enabling the use of these MOFs for selective adsorption and separation. nih.gov Furthermore, the porous nature and high surface area of MOFs make them excellent candidates for catalytic applications. nih.govresearchgate.net By designing MOFs with specific active sites integrated into the organic linkers, it is possible to create highly efficient and selective catalysts for a variety of chemical transformations.

Layer-by-Layer (LbL) Assemblies and Microcapsules for Controlled Permeability

The Layer-by-Layer (LbL) assembly technique is a versatile method for creating ultrathin films with precise control over their composition and architecture. mdpi.com This technique involves the sequential deposition of positively and negatively charged materials or materials that can interact through other specific interactions, such as the formation of boronate esters. nih.gov

Polymers functionalized with 4-(2-Butoxyethoxy)phenylboronic acid can be used in LbL assemblies to create films and microcapsules with stimuli-responsive permeability. nih.gov For example, LbL films constructed with boronic acid-containing polymers and poly(vinyl alcohol) (a polyol) can be designed to be stable at a certain pH. A change in pH can disrupt the boronate ester linkages, leading to the disassembly of the film and the release of an encapsulated payload. nih.gov This controlled permeability is highly desirable for applications in drug delivery and sensor technology. mdpi.commdpi.com

Magnetic Nanoparticle Functionalization for Enrichment and Separation

The functionalization of magnetic nanoparticles (MNPs) with phenylboronic acid (PBA) moieties, such as 4-(2-butoxyethoxy)phenylboronic acid, has emerged as a highly effective strategy for the selective enrichment and separation of biomolecules. mdpi.comnih.gov This technique leverages the unique properties of both the magnetic core and the boronic acid functionality. The magnetic nature of the nanoparticles allows for rapid and straightforward separation from complex mixtures using an external magnetic field. nih.gov

The core principle of this application lies in the ability of the phenylboronic acid group to form a reversible covalent boronate ester bond with molecules containing cis-diol moieties. nih.gov This specific interaction is the basis for selectively capturing target biomolecules like saccharides, glycoproteins, and enzymes, which frequently feature these diol groups. nih.govtakarabio.comrsc.org

Researchers have successfully synthesized PBA-functionalized magnetic nanoparticles to capture and enrich various target molecules. mdpi.com For instance, these functionalized MNPs have demonstrated a significantly higher capacity for capturing proteins compared to their unfunctionalized counterparts. nih.gov The process is often controllable by adjusting the pH of the solution, which influences the formation and dissociation of the boronate ester bond, allowing for the capture and subsequent release of the target molecules. nih.gov This methodology has been effectively applied to enrich glycoproteins from complex biological samples like human plasma and to concentrate trace enzymes from soil for sensitive activity assays. nih.govnih.gov

The versatility of this approach is further highlighted by its use in various analytical techniques, including mass spectrometry, where the enriched samples can be directly analyzed. nih.gov The efficiency of enrichment and the ease of separation make PBA-functionalized magnetic nanoparticles a valuable tool in proteomics, glycomics, and environmental science. nih.govrsc.orgnih.gov

| Target Analyte | Sample Matrix | Key Finding | Reference |

|---|---|---|---|

| Glycoproteins & Glycopeptides | Biological Fluids | Selective enrichment based on boronate affinity for cis-diol groups. | nih.gov |

| Saccharides | Aqueous Solutions | Specific recognition and one-step enrichment for glycomic analysis. | nih.gov |

| Soil Enzymes (e.g., urease, invertase) | Rhizosphere Soil | High capture capacity (over 90%) enabling sensitive enzyme activity assays. | mdpi.comnih.gov |

| Ortho-dihydroxy-containing compounds | Aqueous Solutions | Excellent adsorption capacity and selectivity achieved through a thiol-ene click reaction synthesis. | mdpi.com |

Specialized Functional Materials

Liquid Crystalline Materials Incorporating Ether-Linked Phenylboronic Acid Moieties

The incorporation of phenylboronic acid moieties into the structure of liquid crystals (LCs) can induce stimuli-responsive behavior. For example, rod-like M13 viruses, when chemically decorated with phenylboronic acid groups, have been shown to form pH-responsive chiral nematic liquid crystal phases. nih.gov The interaction of the boronic acid groups with diols can alter the microstructure of these liquid crystal phases, providing a visual method for detecting the presence of specific diols. nih.govresearchgate.net

While direct research on 4-(2-butoxyethoxy)phenylboronic acid in liquid crystals is specific, the principle of incorporating ether-linked phenylboronic acids into mesogenic (liquid crystal-forming) structures is an area of active research. The ether linkage provides flexibility to the molecular structure, which can influence the stability and characteristics of the resulting liquid crystal phases. The boronic acid component introduces a functional site that can interact with analytes like sugars or respond to changes in pH, thereby modifying the bulk properties of the liquid crystal material, such as its helical pitch or phase transition temperatures. This responsiveness makes such materials promising for sensor applications.

Responsive Polymer Resins and Coatings

Polymers and coatings that incorporate phenylboronic acid derivatives are a significant class of "smart" materials due to their stimuli-responsive nature. nih.gov These materials can undergo changes in their physical or chemical properties in response to specific environmental triggers, such as variations in pH or the presence of sugars like glucose. nih.govnih.gov

The fundamental mechanism for this responsiveness is the reversible binding of the boronic acid groups within the polymer matrix to cis-diol-containing molecules. nih.gov When 4-(2-butoxyethoxy)phenylboronic acid is incorporated into a hydrogel, for example, its interaction with glucose can induce Donnan osmotic pressure, leading to a volumetric expansion of the hydrogel. nih.govnih.gov This swelling or shrinking of the polymer resin is directly proportional to the concentration of the diol analyte.

This property has been extensively exploited in the development of glucose sensors. nih.govbath.ac.uk Responsive polymer coatings containing phenylboronic acid can be applied to various surfaces, including optical diffusers or contact lenses, where the glucose-induced swelling alters the optical properties of the coating. nih.govnih.gov These changes, such as shifts in diffraction patterns or light intensity, can be measured and correlated to glucose concentration, offering a non-enzymatic approach to glucose monitoring. nih.govresearchgate.net Beyond sensing, these responsive polymers have been fashioned into nanocontainers for the controlled release of substances, where release is triggered by changes in pH or the presence of glucose. nih.gov

Computational and Theoretical Chemistry Insights

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT analysis of 4-(2-butoxyethoxy)phenylboronic acid would provide fundamental insights into its stability and reactivity.

Key areas of investigation would include:

Optimized Molecular Geometry: DFT calculations would begin by determining the most stable three-dimensional arrangement of atoms in the molecule, its ground-state geometry. This involves finding the minimum energy conformation by considering the bond lengths, bond angles, and dihedral angles, particularly the orientation of the butoxyethoxy chain and the boronic acid group relative to the phenyl ring.

Electronic Properties: The calculations would yield crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the charge distribution across the molecule. This map would highlight electron-rich regions (negative potential), such as the oxygen atoms and the phenyl ring's π-system, which are susceptible to electrophilic attack. Conversely, it would show electron-poor regions (positive potential), like the hydrogen atoms of the boronic acid group, which are prone to nucleophilic attack.

Energetics and Thermochemistry: DFT can be used to calculate thermodynamic properties such as the standard enthalpy of formation and Gibbs free energy. These values are critical for understanding the molecule's stability and its potential role in chemical reactions. For instance, the energy of dimerization or formation of the boroxine (B1236090) anhydride (B1165640) could be calculated to predict its tendency to self-condense.

A hypothetical data table summarizing the kind of information a DFT study would yield is presented below.

| Calculated Parameter | Description | Significance for 4-(2-Butoxyethoxy)phenylboronic acid |

| Total Energy | The total electronic energy of the optimized geometry. | Indicates the relative stability of different conformers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its flexibility and interactions with its environment.

For 4-(2-butoxyethoxy)phenylboronic acid, MD simulations would be particularly insightful for understanding the dynamics of its flexible butoxyethoxy side chain.

Key insights from MD simulations would include:

Conformational Analysis: The butoxyethoxy group has several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore the conformational landscape of this chain, identifying the most populated conformers and the energy barriers for transition between them. This is crucial for understanding how the molecule presents itself for interaction with other molecules or surfaces.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around the solute and how they influence its conformation and dynamics. This is important for predicting solubility and the behavior of the molecule in solution.

Intramolecular Interactions: MD simulations can quantify non-covalent interactions within the molecule, such as hydrogen bonding or van der Waals forces, that stabilize certain conformations.

| Simulation Parameter | Description | Insight for 4-(2-Butoxyethoxy)phenylboronic acid |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | Indicates the stability of the molecule's overall structure during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights the most flexible regions of the molecule, such as the butoxyethoxy tail. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Characterizes the solvation shell and specific interactions with solvent molecules. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them.

For 4-(2-butoxyethoxy)phenylboronic acid, this is highly relevant for understanding its participation in key reactions like the Suzuki-Miyaura coupling or its esterification with diols.

Modeling a reaction pathway would involve:

Transition State Searching: Using algorithms to locate the highest energy point along the reaction coordinate, which is the transition state. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Activation Energy Calculation: The energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy implies a faster reaction rate. DFT is commonly used for these energy calculations.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

This analysis would allow for a quantitative prediction of reaction rates and a deep understanding of how the butoxyethoxy substituent might electronically or sterically influence the reactivity of the boronic acid group.

Predictive Modeling of Binding Interactions and Supramolecular Assembly

Phenylboronic acids are well-known for their ability to form reversible covalent bonds with diols and to participate in self-assembly processes to form larger, ordered structures. Computational modeling can predict and rationalize these phenomena.

Modeling approaches would include:

Molecular Docking: To study the binding of 4-(2-butoxyethoxy)phenylboronic acid to a diol-containing molecule (like a saccharide or a polymer), molecular docking simulations could be employed. These simulations would predict the preferred binding pose and estimate the binding affinity.

MD Simulations of Self-Assembly: To investigate how multiple molecules of 4-(2-butoxyethoxy)phenylboronic acid might interact and assemble, MD simulations of a system containing many molecules would be performed. These simulations could reveal the formation of dimers, trimers (boroxines), or larger aggregates, driven by hydrogen bonding between the boronic acid groups and hydrophobic interactions of the phenyl and butoxyethoxy parts.

Free Energy Calculations: Advanced techniques like umbrella sampling or metadynamics can be coupled with MD simulations to calculate the free energy landscape of binding or self-assembly. This provides a quantitative measure of the stability of the resulting supramolecular structures. The flexibility of the butoxyethoxy chain, as explored by MD, would be a critical factor in the packing and stability of any assembled structure.

Through these predictive models, one could understand how the specific length and nature of the butoxyethoxy substituent influences the molecule's ability to act as a building block for functional materials or as a sensor for diol-containing analytes.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation and Mechanistic Probing

Spectroscopic techniques are fundamental in the study of 4-(2-Butoxyethoxy)phenylboronic acid, providing detailed insights into its structure and interactions at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of boronic acids. rsc.org ¹H and ¹³C NMR are routinely used to confirm the organic framework of 4-(2-Butoxyethoxy)phenylboronic acid and its derivatives. Chemical shifts in ¹H NMR spectra provide information about the electronic environment of the protons, while ¹³C NMR helps in identifying the carbon skeleton.

¹¹B NMR is particularly valuable for studying boronic acids as it directly probes the boron atom. nsf.gov The chemical shift in ¹¹B NMR can distinguish between the trigonal planar sp²-hybridized boronic acid and the tetrahedral sp³-hybridized boronate ester or boronate anion. nsf.gov This is crucial for studying the pKa of the boronic acid and its binding with diols, as the equilibrium between the acidic and basic forms can be monitored by the change in the ¹¹B chemical shift. nsf.gov For instance, the chemical shift of a sp²-hybridized boronic acid moves significantly upfield upon conversion to the sp³-hybridized boronate, reflecting the increased shielding from the negative charge. nsf.gov

The table below summarizes typical NMR data for phenylboronic acid derivatives, illustrating the characteristic chemical shifts observed.

| Nucleus | Type of Compound | Typical Chemical Shift (ppm) | Reference |

| ¹¹B | Phenylboronic Acid | ~24-33 | raineslab.comrsc.org |

| ¹¹B | Phenylboronate-Diol Complex | ~8-9 | raineslab.com |

| ¹³C | Phenyl Ring (C-B) | Not typically observed due to quadrupolar broadening | raineslab.com |

| ¹H | Aromatic Protons | ~7.1-8.2 | raineslab.comrsc.org |

This table is interactive. You can sort and filter the data.

UV-Vis and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of 4-(2-Butoxyethoxy)phenylboronic acid and its application in chemical sensing. Phenylboronic acids exhibit characteristic absorption in the UV range. core.ac.uk The interaction of boronic acids with diols, such as saccharides, can lead to changes in the UV-Vis absorption spectrum, which can be used to study the binding kinetics and thermodynamics of these interactions. researchgate.net

Fluorescence spectroscopy is particularly useful for developing sensors. Many phenylboronic acid derivatives have been designed to show a change in fluorescence intensity or wavelength upon binding to analytes like glucose. theinstituteoffluorescence.com This response can be either an increase ("turn-on") or a decrease ("turn-off") of the fluorescence signal. core.ac.uk For instance, the binding of glucose to a fluorescent boronic acid probe can alter the electronic properties of the fluorophore, leading to a quantifiable change in its emission. theinstituteoffluorescence.com These spectroscopic methods are central to the development of non-invasive glucose monitoring systems. theinstituteoffluorescence.com

| Technique | Application | Observation |

| UV-Vis Spectroscopy | Studying boronic acid-diol interactions | Changes in absorbance spectra upon complex formation. researchgate.net |

| Fluorescence Spectroscopy | Saccharide sensing | Quenching or enhancement of fluorescence intensity upon binding. core.ac.uktheinstituteoffluorescence.com |

This table is interactive. You can sort and filter the data.

Mass Spectrometry (e.g., ESI-MS) for Molecular Identification and Complex Formation

Mass spectrometry (MS), particularly with electrospray ionization (ESI-MS), is a highly sensitive technique for the molecular identification of 4-(2-Butoxyethoxy)phenylboronic acid and for studying the formation of its complexes. rsc.org ESI-MS allows for the gentle ionization of molecules, enabling the detection of the intact molecular ion and providing an accurate molecular weight. nih.gov This is crucial for confirming the identity of newly synthesized derivatives.

Furthermore, ESI-MS is a powerful tool for studying non-covalent interactions, such as the formation of boronate esters with saccharides. nih.gov The complex between the boronic acid and the diol can be observed directly in the mass spectrum, allowing for the determination of the stoichiometry of the complex and providing insights into the binding affinity. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions, providing structural information about the compound and its complexes. scirp.org

Rheological and Dynamic Mechanical Analysis for Material Properties (e.g., Gels)

Rheology is the study of the flow of matter, and it is a critical technique for characterizing the mechanical properties of materials such as hydrogels that incorporate phenylboronic acid derivatives. mdpi.com Phenylboronic acids can act as cross-linking agents in polymer gels, forming reversible covalent bonds with diol-containing polymers. nih.gov The rheological properties of these gels, such as their viscosity, elasticity, and yield stress, are highly dependent on factors like pH, temperature, and the presence of sugars. nih.govmdpi.com

Dynamic mechanical analysis (DMA) is used to measure the viscoelastic properties of these gels, providing information on the storage modulus (G') and loss modulus (G''). researchgate.net The storage modulus represents the elastic component, while the loss modulus represents the viscous component. researchgate.net For a gel, G' is typically much larger than G'', indicating a solid-like behavior. mdpi.com The response of these moduli to changes in external stimuli, such as the addition of glucose, can be used to characterize the dynamic nature of the boronate ester cross-links. nih.gov These analyses are essential for designing "smart" materials for applications like drug delivery and tissue engineering. mdpi.com

Supramolecular Chemistry and Molecular Recognition Phenomena

Principles of Dynamic Covalent Chemistry via Reversible Boronate Ester Formation

Dynamic covalent chemistry (DCvC) utilizes reversible chemical reactions to form robust yet adaptable molecular structures. The reaction between boronic acids and diols to form boronate esters is a cornerstone of DCvC. bath.ac.ukrsc.org This reversibility is crucial for creating dynamic systems that can respond to external stimuli. researchgate.net

The fundamental reaction involves the condensation of a boronic acid with a 1,2- or 1,3-diol to form a five- or six-membered cyclic boronate ester, respectively, with the release of water. bath.ac.ukresearchgate.net This esterification is a reversible process, and the position of the equilibrium can be influenced by factors such as pH, temperature, and the presence of competing diols. cloudflare.netnih.gov

The mechanism of boronate ester formation is sensitive to pH. Boronic acids are weak Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. researchgate.netaablocks.com The tetrahedral boronate species is generally more reactive towards diols. researchgate.net Consequently, the rate of boronate ester formation often increases with pH. researchgate.net The dynamic nature of the boronic ester bond allows for exchange reactions, such as metathesis and transesterification, which are fundamental to the adaptability of these systems. rsc.org

The reaction kinetics of boronate ester formation can be quite rapid, allowing for the quick formation and dissociation of bonds, a key feature of dynamic covalent systems. nih.govnih.gov This dynamic equilibrium enables the system to self-correct and assemble into the most thermodynamically stable structures.

Self-Assembly of Boronic Acid Derivatives into Ordered Architectures

The boronic acid functional group, coupled with the aromatic ring and the flexible ether side chain of 4-(2-Butoxyethoxy)phenylboronic acid, provides multiple avenues for self-assembly into complex, ordered supramolecular structures.

In the solid state and in non-polar solvents, arylboronic acids commonly form hydrogen-bonded dimers. rsc.orgrsc.org This dimerization is analogous to that of carboxylic acids, with two boronic acid molecules forming a stable eight-membered ring through two O-H···O hydrogen bonds. The B(OH)2 group of boronic acids can act as both a hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen-bonded networks. nih.govresearchgate.net

These primary dimer units can further self-assemble into higher-order structures, such as infinite ribbons or sheets, through additional hydrogen bonding interactions between the hydroxyl groups of adjacent dimers. rsc.org The specific packing arrangement can be influenced by substituents on the phenyl ring. While prototypical phenylboronic acid forms a complex three-dimensional network, ortho-substituted derivatives often form simpler ribbon-like structures. rsc.org The flexible butoxyethoxy side chain of 4-(2-Butoxyethoxy)phenylboronic acid could influence the long-range order of these assemblies.

Computational studies have explored the energetics of boronic acid dimerization, confirming that doubly hydrogen-bonded conformers are the most stable. researchgate.netnih.govacs.org The strength of these interactions can be substantial, providing the driving force for self-assembly.

The reversible nature of boronate ester formation makes boronic acids excellent candidates for the construction of supramolecular polymers and for templated assembly processes. acs.orgnih.gov Supramolecular polymers are long chains of monomers held together by non-covalent or reversible covalent bonds. In the case of boronic acids, polymers can be formed by reacting difunctional boronic acids with difunctional diols. rsc.org

Templated assembly involves the use of a molecular template to guide the formation of a specific supramolecular structure. For instance, oligonucleotides bearing boronic acid moieties can assemble in a templated fashion on a complementary DNA or RNA strand. researchgate.net This highlights the potential for creating highly ordered and functional nanoarchitectures. The formation of boronate ester-based macrocycles can also be achieved through the head-to-tail assembly of molecules containing both a boronic acid and a diol moiety. researchgate.net

The self-assembly of boronic acid-containing polymers can lead to the formation of micelles, vesicles, and gels. acs.orgrsc.org These materials are often responsive to stimuli such as pH or the presence of saccharides, which can disrupt the boronate ester crosslinks. rsc.org

Molecular Recognition of Diols (e.g., Saccharides) and Other Substrates

A key application of boronic acids in supramolecular chemistry is in molecular recognition, particularly for diol-containing molecules like saccharides. cloudflare.netnih.govacs.orgnih.gov This recognition is based on the selective and reversible formation of boronate esters.

The interaction between boronic acids and saccharides is of great interest for the development of sensors and other diagnostic tools. cloudflare.netnih.gov The binding event can be transduced into a detectable signal, such as a change in fluorescence or color. cloudflare.netnih.gov

The affinity of a boronic acid for a particular diol is influenced by several factors, including the pKa of the boronic acid, the stereochemistry and pKa of the diol, and the pH of the solution. nih.govsemanticscholar.org Generally, boronic acids show higher affinity for cis-diols on a five- or six-membered ring compared to trans-diols, due to the favorable geometry for forming a stable cyclic boronate ester. researchgate.net

The binding affinity can be quantified by the association constant (Ka). For example, the binding of various saccharides to phenylboronic acid derivatives has been extensively studied. Fructose, which has furanose forms with cis-diols, typically exhibits a higher binding affinity than glucose. acs.org

Several strategies can be employed to enhance the binding affinity and selectivity:

Lowering the pKa of the boronic acid: Electron-withdrawing substituents on the phenyl ring increase the Lewis acidity of the boron atom, leading to stronger binding at physiological pH. nih.gov

Multivalency: The use of receptors containing multiple boronic acid moieties can lead to a significant increase in binding affinity for polyvalent analytes like polysaccharides, due to the chelate effect.

Intramolecular coordination: The introduction of a Lewis basic group, such as an amine, in proximity to the boronic acid can stabilize the tetrahedral boronate ester, thereby enhancing diol binding. bath.ac.uk

| Factor | Effect on Binding Affinity | Mechanism |

|---|---|---|

| Boronic Acid pKa | Lower pKa generally increases affinity at a given pH | Increases the concentration of the more reactive tetrahedral boronate species. researchgate.net |

| Diol Stereochemistry | cis-diols bind more strongly than trans-diols | Favorable geometry for the formation of a stable cyclic boronate ester. researchgate.net |

| pH of Solution | Binding is pH-dependent, often optimal near the pKa of the boronic acid | Affects the equilibrium between the trigonal boronic acid and the tetrahedral boronate. researchgate.net |

| Multivalency | Increases affinity for polyvalent analytes | Chelate effect and statistical rebinding. |

The butoxyethoxy side chain in 4-(2-Butoxyethoxy)phenylboronic acid can influence its molecular recognition properties in several ways. While the electronic effect of this ether group on the pKa of the boronic acid is likely to be modest, its steric and hydrophobic properties can play a significant role.

The flexible ether chain can:

Influence solubility: The ether chain can enhance solubility in less polar environments, potentially allowing for recognition studies in a wider range of solvents.

Affect self-assembly: The side chain can influence the packing of the boronic acid in the solid state or in aggregates, which in turn can affect the accessibility of the boronic acid for binding. nih.gov

Studies on other substituted phenylboronic acids have shown that substituents can impact the stability of boronate ester complexes. researchgate.netscispace.com For instance, bulky substituents can sterically hinder the approach of a diol, while other groups might engage in favorable secondary interactions. The butoxyethoxy group, with its conformational flexibility, could potentially adopt a conformation that either enhances or slightly diminishes binding depending on the specific diol substrate.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Catalytic Transformations and Catalyst Design

The utility of arylboronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established for the formation of carbon-carbon bonds. researchgate.netnih.gov The electron-donating nature of the 4-(2-butoxyethoxy) group can influence the electronic properties of the boronic acid, potentially impacting its reactivity and the efficiency of these coupling reactions.

Future research in this area is likely to focus on the development of novel catalytic systems that leverage the specific properties of 4-(2-Butoxyethoxy)phenylboronic acid. This includes the design of more active and selective palladium catalysts for Suzuki-Miyaura reactions, potentially enabling transformations under milder conditions or with a broader range of substrates. core.ac.uknih.gov

Furthermore, the exploration of bifunctional catalysts, where the boronic acid moiety itself plays a role in the catalytic cycle beyond simple transmetalation, is a promising avenue. The design of catalysts where the butoxyethoxy chain can interact with the catalytic center or substrates could lead to enhanced stereoselectivity or regioselectivity in various organic transformations.

Design and Engineering of Multi-Responsive and Adaptive Materials

Phenylboronic acid-containing polymers are renowned for their ability to respond to various stimuli, particularly changes in pH and the presence of diol-containing molecules like sugars. nih.govresearchgate.net This responsiveness stems from the reversible formation of boronate esters between the boronic acid group and diols. The incorporation of 4-(2-Butoxyethoxy)phenylboronic acid into polymer architectures opens up possibilities for creating sophisticated, multi-responsive, and adaptive materials.

The butoxyethoxy side chain can impart additional temperature-responsive (thermoresponsive) properties to these polymers, leading to materials that can react to a combination of pH, glucose concentration, and temperature. Such multi-responsive hydrogels could find applications in controlled drug delivery systems, where the release of a therapeutic agent can be triggered by specific physiological conditions. researchgate.net

Current research is focused on synthesizing end-functionalized copolymers containing boronic acids that can be conjugated to biomolecules like proteins or peptides. These bioconjugates can form hydrogels that exhibit reversible gelation in response to multiple stimuli, including temperature, pH, and the presence of diols such as glucose. researchgate.net

Table 1: Examples of Stimuli-Responsive Systems Based on Phenylboronic Acids

| Responsive System | Stimulus | Potential Application |

|---|---|---|

| Phenylboronic Acid Hydrogels | pH, Glucose | Controlled Insulin (B600854) Release |

| Polymer Brushes with Phenylboronic Acid | pH, Glucose | Reversible Cell Capture and Release |

Integration into Microfluidic and Flow Chemistry Platforms for Continuous Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, and scalability. thieme-connect.de The integration of boronic acid chemistry into microfluidic and flow chemistry platforms is a burgeoning area of research that could revolutionize the synthesis of boronic acid derivatives and their subsequent applications.

The synthesis of boronic acids and their derivatives, including 4-(2-Butoxyethoxy)phenylboronic acid, could be significantly optimized using flow chemistry. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. researchgate.net For instance, the synthesis of α-amino boronic esters, key precursors to pharmaceuticals, has been successfully demonstrated in a flow system. researchgate.net

Looking ahead, the use of microfluidic platforms for the high-throughput screening of reaction conditions for Suzuki-Miyaura couplings involving 4-(2-Butoxyethoxy)phenylboronic acid could accelerate the discovery of novel biaryl compounds with interesting biological or material properties. Furthermore, the on-chip synthesis of boronic acid-based sensors could lead to the development of portable and integrated diagnostic devices.

Advanced Biosensing and Diagnostic Platforms